Vardenafil-d4

描述

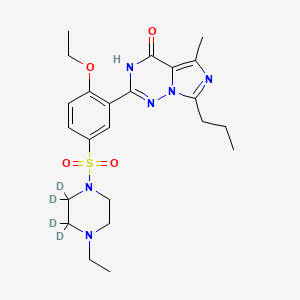

This compound is a deuterated derivative of vardenafil, a phosphodiesterase type-5 (PDE-5) inhibitor used primarily for treating erectile dysfunction. The structure features a 2-ethoxy-5-sulfonylphenyl group linked to a 5-methyl-7-propylimidazotriazinone core, with a 4-ethylpiperazine moiety modified by deuterium at positions 2 and 3 (2,2,3,3-tetradeuterio) . The deuterium substitution is hypothesized to enhance metabolic stability, prolonging the drug’s half-life while retaining PDE-5 inhibitory activity .

Key structural attributes:

- Core: Imidazo[5,1-f][1,2,4]triazin-4-one scaffold.

- Substituents: Ethoxy group at the phenyl ring’s 2-position. Sulfonyl-linked 4-ethylpiperazine with deuterium substitution. Methyl and propyl groups at the imidazotriazinone core.

属性

分子式 |

C23H32N6O4S |

|---|---|

分子量 |

492.6 g/mol |

IUPAC 名称 |

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i11D2,13D2 |

InChI 键 |

SECKRCOLJRRGGV-IWFQOFTGSA-N |

手性 SMILES |

[2H]C1(C(N(CCN1CC)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |

规范 SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-[2-乙氧基-5-(2,2,3,3-四氘-4-乙基哌嗪-1-基)磺酰基苯基]-5-甲基-7-丙基-3H-咪唑并[5,1-f][1,2,4]三嗪-4-酮的合成涉及多个步骤,从易得的起始原料开始 反应条件通常涉及使用强碱,如氢化钠,以及二甲基甲酰胺 (DMF) 等溶剂,以促进反应 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将需要优化反应条件,以确保高产率和纯度。 这包括精确控制温度、压力和反应时间,以及使用色谱法和结晶等先进的纯化技术 .

化学反应分析

反应类型

2-[2-乙氧基-5-(2,2,3,3-四氘-4-乙基哌嗪-1-基)磺酰基苯基]-5-甲基-7-丙基-3H-咪唑并[5,1-f][1,2,4]三嗪-4-酮可以进行各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。

还原: 还原反应可以使用氢化铝锂等还原剂进行。

常见试剂和条件

这些反应中使用的常见试剂包括:

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 氢化铝锂、硼氢化钠。

主要生成产物

这些反应生成的主要产物取决于使用的具体反应条件和试剂。 例如,氧化可能生成亚砜或砜,而还原可能生成醇或胺 .

科学研究应用

2-[2-乙氧基-5-(2,2,3,3-四氘-4-乙基哌嗪-1-基)磺酰基苯基]-5-甲基-7-丙基-3H-咪唑并[5,1-f][1,2,4]三嗪-4-酮具有多种科学研究应用,包括:

化学: 用作有机合成的构建块以及分析化学中的参考标准。

生物学: 对其潜在的生物活性进行研究,例如酶抑制和受体结合。

医学: 对其潜在的治疗作用进行探索,包括抗炎和抗癌特性。

作用机制

2-[2-乙氧基-5-(2,2,3,3-四氘-4-乙基哌嗪-1-基)磺酰基苯基]-5-甲基-7-丙基-3H-咪唑并[5,1-f][1,2,4]三嗪-4-酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合而起作用,从而调节其活性。 氘原子的存在会影响化合物的代谢稳定性和药代动力学,可能增强其治疗效果 .

相似化合物的比较

Vardenafil (Parent Compound)

Structure : 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .

Key Differences :

Clinical Profile :

Propoxy-Vardenafil

Structure : Ethoxy group replaced by propoxy at the phenyl 2-position .

Key Differences :

Morpholine Analogue of Vardenafil

Structure : 2-[2-ethoxy-5-(morpholin-4-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .

Key Differences :

Thiovardenafil-d5

Structure: Thione substitution at the 4-position of the imidazotriazinone core; deuterated piperazine . Key Differences:

Cognitive-Enhancing Imidazotriazinones

Structure : Methylpiperazine or ethylpiperazine variants without deuterium (e.g., 2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one) .

Key Differences :

- Piperazine substituent (methyl vs. ethyl) influences off-target effects.

- Investigated for cognitive enhancement (memory, concentration) rather than PDE-5 inhibition .

Structural and Pharmacological Comparison Table

Key Research Findings

- Deuterated Vardenafil : The 2,2,3,3-tetradeuterio substitution in the piperazine ring likely reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life .

- Propoxy-Vardenafil: First reported in 2023, this analogue evades standard regulatory screening due to structural novelty .

- Cognitive Derivatives : Methylpiperazine variants show divergent therapeutic applications, emphasizing the role of substituent modifications in target selectivity .

生物活性

The compound 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one , also known as Vardenafil (CAS Number: 224785-90-4), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N6O4S |

| Molecular Weight | 488.60 g/mol |

| CAS Number | 224785-90-4 |

| Solubility | Soluble in ethanol; slightly soluble in water |

Vardenafil works by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation. By preventing the degradation of cGMP, Vardenafil enhances the effects of nitric oxide (NO), leading to increased blood flow in the corpus cavernosum and facilitating erections in response to sexual stimulation.

In Vitro Studies

Research indicates that Vardenafil exhibits a high selectivity for PDE5 over other phosphodiesterases. The IC50 values for Vardenafil against various PDEs are as follows:

- PDE5 : 0.7 nM

- PDE1 : 180 nM

- PDE2 : >10 µM

- PDE3 : 2.5 µM

- PDE4 : 4 µM

- PDE6 : 11 nM

This selectivity is notable as it demonstrates over 300-fold selectivity for PDE5 compared to PDE11 and over 1000-fold compared to PDEs 8, 9, and 10 .

Clinical Applications

Vardenafil is primarily used in the treatment of erectile dysfunction (ED). Clinical studies have shown its effectiveness in enhancing erectile function and satisfaction in patients with ED. It has been reported to significantly improve relaxation responses in human trabecular smooth muscle induced by various stimuli such as electrical stimulation and acetylcholine .

Case Studies

- Efficacy in Diabetic Patients : A study involving diabetic men with ED found that Vardenafil improved erectile function significantly compared to placebo. The treatment resulted in enhanced satisfaction rates and quality of life improvements.

- Comparison with Other PDE5 Inhibitors : In a head-to-head study with Sildenafil and Tadalafil, Vardenafil demonstrated a faster onset of action and comparable efficacy in improving erectile function scores.

Safety Profile

Vardenafil is generally well-tolerated. Common side effects include headaches, flushing, dyspepsia, nasal congestion, and dizziness. Serious adverse effects are rare but can include priapism and sudden vision loss associated with nonarteritic anterior ischemic optic neuropathy (NAION) in predisposed individuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。